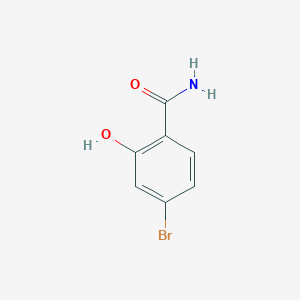

4-Bromo-2-hydroxybenzamide

Beschreibung

Contextual Significance of Halogenated Benzamide (B126) Derivatives in Bioactive Compound Development

Halogenated benzamide derivatives represent a critical structural motif in the development of bioactive compounds. The incorporation of halogen atoms, such as bromine, into the benzamide scaffold can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net This has made them a subject of extensive research in medicinal chemistry.

Substituted benzamides have been shown to possess a range of pharmacological properties, often related to their ability to act as receptor antagonists or enzyme inhibitors. medchemexpress.com Amide derivatives of benzoic acids, in particular, have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nanobioletters.com The presence of a halogen can enhance these properties, leading to the development of potent therapeutic agents. For instance, the substitution of bromine on an isatin-based molecule was found to increase its cytotoxic activity and selectivity, highlighting the importance of halogenation in designing new anticancer agents. researchgate.net

Historical Perspectives and Emerging Research Trends for 4-Bromo-2-hydroxybenzamide

While specific historical milestones for this compound are not extensively documented in readily available literature, its lineage is connected to salicylamide (B354443) (2-hydroxybenzamide) and its derivatives, which have long been recognized for their biological activities. researchgate.netnih.gov Research into compounds with the 2-hydroxy-benzamide structure has been a persistent endeavor in medicinal chemistry, aiming to enhance their therapeutic potential. researchgate.net

Emerging research trends point towards the exploration of this compound and its analogues for their potential in cancer therapy. biosynth.com Studies have indicated that this compound exhibits antitumor activity by inducing apoptosis and inhibiting the cell cycle. biosynth.com The focus is on leveraging its structure as a scaffold for developing new derivatives with improved efficacy and selectivity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYVEVLBOGNWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279505 | |

| Record name | 4-bromo-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-40-0 | |

| Record name | 4-Bromo-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-bromo-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Hydroxybenzamide and Its Analogues

Established Synthetic Routes and Reaction Optimizations

The synthesis of 4-Bromo-2-hydroxybenzamide often involves multi-step processes that begin with the appropriate substitution of a benzene (B151609) ring followed by functional group transformations.

A common strategy for synthesizing this compound involves the bromination of a suitable precursor followed by amidation. For instance, 5-(bromoacetyl)salicylamide (B144633) can be synthesized through the acylation and subsequent bromination of salicylamide (B354443) using acetyl chloride. google.com However, the reactivity and instability of bromoacetyl chloride can lead to low yields, around 42%, and equipment corrosion. google.com

Another approach involves the bromination of 3-hydroxybenzoic acid. In this method, a solution of bromine in acetic acid is added to a mixture of 3-hydroxybenzoic acid in acetic acid and sulfuric acid at elevated temperatures. chemicalbook.com This reaction yields 4-bromo-2-hydroxy-benzoic acid, a key intermediate. chemicalbook.com

The amidation of 4-bromobenzoic acid can be achieved using a coupling reagent like titanium tetrachloride (TiCl4) with an appropriate amine, such as (S)-1-phenylethanamine, to produce the corresponding amide in high yield. researchgate.net

A detailed look at a bromination reaction is provided in the table below.

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| 3-Hydroxybenzoic acid | Bromine, Acetic acid, Sulfuric acid | 50°C to 100°C, 30 minutes | 4-Bromo-2-hydroxy-benzoic acid | 100% chemicalbook.com |

| Salicylamide | Acetyl chloride, Aluminum chloride | Not specified | 5-(Bromoacetyl)salicylamide | ~42% google.com |

The construction of this compound and its analogues often requires a multi-step synthetic pathway. For example, the synthesis of 4-bromo-2-hydroxybenzaldehyde (B134324), a related compound, can be achieved from m-bromophenol. google.com This process involves the formation of a complex with triethylamine (B128534) and magnesium chloride, followed by a reaction with paraformaldehyde. google.com The resulting crude product is then purified through the formation of an intermediate imine with ammonia, which is subsequently hydrolyzed back to the aldehyde. google.com

Another multi-step approach is the Reimer-Tiemann reaction, used for synthesizing salicylaldehyde (B1680747) derivatives. This method involves the reaction of a phenol (B47542) (like 4-bromophenol) with chloroform (B151607) in the presence of a strong base. guidechem.com The use of phase transfer catalysts can improve the yield of this reaction. guidechem.com

A general overview of a multi-step synthesis is outlined below.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | m-Bromophenol, Triethylamine, Magnesium chloride | Acetonitrile (B52724), 30-60°C, 30 min | Magnesium complex google.com |

| 2 | Magnesium complex, Paraformaldehyde | 70-90°C, 6h | Crude 4-bromo-2-hydroxybenzaldehyde google.com |

| 3 | Crude 4-bromo-2-hydroxybenzaldehyde, Ammonia water | Methyl tert-butyl ether | 4-bromo-2-hydroxybenzylamine google.com |

| 4 | 4-bromo-2-hydroxybenzylamine | Hydrochloric acid | Pure 4-bromo-2-hydroxybenzaldehyde google.com |

Advanced Synthetic Techniques and Catalysis

To improve efficiency, yield, and reaction conditions, advanced synthetic methods such as microwave-assisted synthesis and various catalytic approaches are employed.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. pharmacophorejournal.comanalis.com.my For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been successfully carried out using microwave irradiation in a condensation reaction, with yields ranging from 68-81%. fip.org Similarly, the synthesis of benzamide (B126) derivatives through the microwave-assisted ring opening of oxazolones has been reported to be efficient, providing good yields in reduced reaction times. researchgate.net The synthesis of coumarin (B35378) derivatives incorporating halogenated azo moieties also demonstrated significantly higher yields and shorter reaction times under microwave irradiation compared to conventional reflux methods. analis.com.my

A comparison of conventional and microwave-assisted synthesis for coumarin derivatives is shown below.

| Method | Reaction Time | Overall Yield |

| Conventional Reflux | 6-18 hours | 56-85% analis.com.my |

| Microwave-Assisted | 6-17 minutes | 74-94% analis.com.my |

Catalysis plays a crucial role in the synthesis of this compound derivatives, enabling transformations that might otherwise be difficult or inefficient. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl groups. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can be arylated using various aryl boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to afford the desired derivatives in moderate to good yields (60-85%). mdpi.com Similarly, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide analogues have been synthesized by reacting it with aryl boronic acids using a Pd(0) catalyst. researchgate.net

The synthesis of hydroxybenzaldehydes has also been improved by using phase transfer catalysts and ultrasound catalysis, with total yields reaching up to 77%. guidechem.com

| Reaction Type | Catalyst | Reactants | Product | Yield |

| Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0) | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acid | Arylated pyrazine-2-carboxamide derivatives | 60-85% mdpi.com |

| Suzuki Coupling | Pd(0) | (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, Aryl boronic acids | (S)‐4‐(aryl)‐N‐(1‐phenylethyl)benzamide analogues | 62-89% researchgate.net |

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursors and intermediates, primarily substituted benzoic acids and benzaldehydes.

4-Bromo-2-hydroxybenzoic acid is a crucial intermediate. synquestlabs.comresearchgate.net One synthetic route to this compound starts from 4-amino-2-hydroxybenzoic acid, which is treated with hydrobromic acid and sodium nitrite (B80452) to form a diazonium salt, followed by a Sandmeyer-type reaction. guidechem.com Another method involves the direct bromination of 3-hydroxybenzoic acid. chemicalbook.com

4-Bromo-2-hydroxybenzaldehyde is another important precursor. sigmaaldrich.com Its synthesis can be achieved from 1,4-dibromo-2-fluorobenzene (B72686) through a metal-halogen exchange, formylation, and subsequent nucleophilic aromatic substitution of the fluorine atom with a methoxy (B1213986) group, followed by demethylation. google.com A more direct route involves the Reimer-Tiemann reaction of 4-bromophenol. guidechem.com

The synthesis of 5-(bromoacetyl)salicylamide, an intermediate for related compounds, involves the reaction of salicylamide with bromoacetyl chloride, or a two-step process of acetylation followed by bromination. google.comnih.gov

Derivatization Strategies for Structural Modification

Synthesis of Hydrazide and Hydrazone Analogues

The conversion of the amide group of this compound into a hydrazide functionality opens a gateway to the synthesis of a wide array of hydrazone derivatives. This transformation is typically achieved by first preparing the corresponding hydrazide, 4-bromo-2-hydroxybenzohydrazide (B1524004), which then serves as a key intermediate for condensation with various aldehydes and ketones.

The synthesis of 4-bromo-2-hydroxybenzohydrazide generally starts from 4-bromo-2-hydroxybenzoic acid. The carboxylic acid is first esterified, commonly to its methyl or ethyl ester, and then reacted with hydrazine (B178648) hydrate. This two-step process is a standard and efficient method for preparing aromatic hydrazides. researchgate.net

Once 4-bromo-2-hydroxybenzohydrazide is obtained, it can be readily converted into hydrazones through condensation with a diverse range of aromatic or heterocyclic aldehydes. nih.govresearchgate.netchemmethod.com This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the respective aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acetic acid. nih.govmdpi.com The resulting hydrazones are often crystalline solids and can be purified by recrystallization.

The general synthetic scheme for the preparation of hydrazone analogues of this compound is as follows:

Step 1: Esterification of 4-Bromo-2-hydroxybenzoic acid.

Step 2: Formation of 4-Bromo-2-hydroxybenzohydrazide.

Step 3: Condensation with an aldehyde to form the hydrazone.

A variety of substituted aldehydes can be employed in the final step to generate a library of hydrazones with diverse structural features. The selection of the aldehyde is crucial as the substituent on the aldehyde's aromatic ring can significantly influence the biological profile of the final compound.

Table 1: Examples of Reagents for Hydrazone Synthesis

| Hydrazide Precursor | Aldehyde Reactant | Resulting Hydrazone Type |

| 4-Bromo-2-hydroxybenzohydrazide | Benzaldehyde | Unsubstituted Phenyl Hydrazone |

| 4-Bromo-2-hydroxybenzohydrazide | 4-Chlorobenzaldehyde | Chloro-substituted Phenyl Hydrazone |

| 4-Bromo-2-hydroxybenzohydrazide | 4-Hydroxybenzaldehyde | Hydroxy-substituted Phenyl Hydrazone |

| 4-Bromo-2-hydroxybenzohydrazide | 2-Nitrobenzaldehyde | Nitro-substituted Phenyl Hydrazone |

Esterification and Etherification Reactions of Hydroxyl and Amide Groups

The phenolic hydroxyl and the amide groups of this compound are key sites for derivatization through esterification and etherification reactions. These modifications can significantly alter the lipophilicity, and consequently the pharmacokinetic and pharmacodynamic properties of the molecule.

Esterification of the Phenolic Hydroxyl Group:

The hydroxyl group at the C-2 position of the benzene ring can be readily esterified using various acylating agents such as acid chlorides or anhydrides in the presence of a suitable base. For instance, the reaction of a salicylamide derivative with an acid chloride in an inert solvent like dichloromethane (B109758) at low temperatures can yield the corresponding ester. nanobioletters.com This modification masks the acidic nature of the phenolic hydroxyl group, which can be advantageous for certain biological applications.

Etherification of the Phenolic Hydroxyl Group:

Etherification of the phenolic hydroxyl group can be achieved by reacting this compound with alkyl halides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This Williamson ether synthesis introduces an alkoxy group at the C-2 position. For example, starting from 5-bromo-2-hydroxybenzamide, reaction with α-halogenated acid esters can yield the corresponding ether derivatives. researchgate.net

Derivatization of the Amide Group:

While the amide N-H bond is generally less reactive than the phenolic O-H bond, it can undergo N-alkylation under specific conditions. However, such reactions are less common. A more frequent modification of the amide group involves its hydrolysis back to the carboxylic acid, which can then be re-functionalized, or its reduction to an amine. The direct alkylation of the amide nitrogen in a molecule like this compound would require a strong base to deprotonate the amide, followed by reaction with an alkylating agent.

Table 2: Reagents for Esterification and Etherification

| Reaction Type | Functional Group | Reagent Example | Product Type |

| Esterification | Phenolic Hydroxyl | Acetyl Chloride | O-Acetyl Ester |

| Esterification | Phenolic Hydroxyl | Benzoyl Chloride | O-Benzoyl Ester |

| Etherification | Phenolic Hydroxyl | Methyl Iodide | O-Methyl Ether |

| Etherification | Phenolic Hydroxyl | Ethyl Bromoacetate | O-Carboethoxymethyl Ether |

Pharmacological and Biological Investigations of 4 Bromo 2 Hydroxybenzamide Derivatives

Antimicrobial Activity Studies

The antimicrobial properties of 4-Bromo-2-hydroxybenzamide derivatives have been a key area of research, with studies exploring their effectiveness against a variety of bacterial and fungal pathogens.

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown that these compounds can inhibit the growth of Gram-positive strains, although they have been found to be inactive against Gram-negative bacteria at the tested concentrations. mdpi.com This selective activity is a common characteristic of halogenated salicylanilide (B1680751) derivatives. mdpi.com

In one study, the minimum inhibitory concentration (MIC) for N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against Gram-positive bacteria was determined to be in the range of 2.5–5.0 mg/mL. mdpi.com The complexation of these derivatives with β-cyclodextrin was found to be beneficial for their antimicrobial effect. mdpi.com Other studies on related benzamide (B126) derivatives have also highlighted their potential as antibacterial agents. For instance, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives showed a broad spectrum of activity against microorganisms, with MIC values ranging from 1.95 to 500 microg/ml. nih.gov Specifically, a benzamide derivative labeled as 1d was highly effective against drug-resistant Bacillus subtilis, B. subtilis, and Staphylococcus aureus, with MIC values of 1.95, 3.9, and 7.8 microg/ml, respectively. nih.gov

Furthermore, research on N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamide and 2-benzyl amino-substituted benzoxazines has identified compounds with a broad range of antibacterial activity. nih.gov The 4-(benzylamino)-2-hydroxybenzoic acid derivative 9d, for example, was active against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium chlorophenolicum, with an MIC value of 25 μg/mL against S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | mdpi.com |

| Benzamide derivative 1d | Drug-resistant B. subtilis | 1.95 | nih.gov |

| Benzamide derivative 1d | B. subtilis | 3.9 | nih.gov |

| Benzamide derivative 1d | S. aureus | 7.8 | nih.gov |

| 4-(benzylamino)-2-hydroxybenzoic acid derivative 9d | S. aureus | 25 | nih.gov |

| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides 20a | B. subtilis | 12.5 | nih.gov |

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. Studies on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, including esters, hydrazides, and hydrazones, have demonstrated their efficacy against phytopathogenic fungi and common yeasts. researchgate.net

These compounds were tested against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. researchgate.net Saccharomyces cerevisiae was found to be slightly more sensitive to these derivatives than the filamentous fungi. researchgate.net The most potent inhibition against S. cerevisiae was observed with N-(2-bromo-phenyl)-2-hydroxy-benzamide and its N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide derivative, both exhibiting a Minimum Inhibitory Concentration (MIC) of 0.3125 g/L. researchgate.net

Against F. oxysporum, N-(2-bromo-phenyl)-2-hydroxy-benzamide showed a MIC of 0.625 g/L, while its hydrazide and a hydrazone derivative also demonstrated notable activity. researchgate.net For S. sclerotiorum, the parent compound and its derivatives also showed inhibitory effects at varying concentrations. researchgate.net Other research has also confirmed the antifungal potential of benzamide derivatives against pathogens like Candida albicans. nih.gov

Table 2: Antifungal Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

| Compound | Fungal Strain | MIC (g/L) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 | researchgate.net |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide | Saccharomyces cerevisiae | 0.3125 | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 | researchgate.net |

| N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide | Fusarium oxysporum | 1.25 | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 0.625 | researchgate.net |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonyl-methoxy)-benzamide | Sclerotinia sclerotiorum | 0.625 | researchgate.net |

Anticancer and Antitumor Potential Assessments

The potential of this compound derivatives as anticancer agents has been explored through various in vitro studies. While direct studies on this compound are limited, research on structurally related compounds provides insights into their potential antitumor activities. Amide derivatives, in general, are recognized for their antitumor properties. nanobioletters.com

Investigations into a series of nitrogen-based heterocycles derived from the quinoline (B57606) ring have shown promising anticancer activity against several human cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancers. rsc.org One particular compound, designated 3g, exhibited significant inhibitory effects across all four cell lines, with IC50 values indicating its potency. rsc.org

In another study, pterostilbene (B91288) analogs, which share some structural similarities, were evaluated for their antitumor activity in cisplatin-resistant human oral cancer cells. nih.gov One of the most promising compounds, compound 12, demonstrated a superior IC50 value of 32.58 μM compared to pterostilbene itself (IC50 = 98.29 μM). nih.gov These findings suggest that the chemical scaffold of these derivatives can be modified to enhance their anticancer efficacy.

Table 3: In Vitro Anticancer Activity of Related Compounds

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3g (quinoline derivative) | HCT116 (Colon) | Not specified | rsc.org |

| Compound 3g (quinoline derivative) | A549 (Lung) | Not specified | rsc.org |

| Compound 3g (quinoline derivative) | PC3 (Prostate) | Not specified | rsc.org |

| Compound 3g (quinoline derivative) | MCF-7 (Breast) | Not specified | rsc.org |

| Compound 12 (pterostilbene analog) | Cisplatin-resistant oral cancer cells | 32.58 | nih.gov |

| Pterostilbene | Cisplatin-resistant oral cancer cells | 98.29 | nih.gov |

Anti-inflammatory Effects and Modulatory Capacity

Derivatives of this compound have demonstrated significant anti-inflammatory properties. In vitro studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown their ability to inhibit proteinase activity, a key process in inflammation. mdpi.com The IC50 values for these compounds, ranging from 0.04 to 0.07 mg/mL, were considerably lower than that of the standard anti-inflammatory drug acetylsalicylic acid (0.4051 ± 0.0026 mg/mL), indicating a superior efficiency in inhibiting trypsin activity. mdpi.com The complexation with β-cyclodextrin also proved to be beneficial for the anti-inflammatory effects of these compounds. mdpi.com

A specific derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to exhibit anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This compound inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism of action involves the suppression of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) activation. nih.govresearchgate.net

Similarly, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) was shown to suppress the production of pro-inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages by inhibiting the phosphorylation of ERK and p38, as well as the activation of NF-κB. nih.gov

Table 4: Anti-inflammatory Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Assay | IC50 (mg/mL) | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase inhibition | 0.04–0.07 | Trypsin inhibition | mdpi.com |

| Acetylsalicylic acid (control) | Proteinase inhibition | 0.4051 ± 0.0026 | Trypsin inhibition | mdpi.com |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Inhibition of NO and PGE2 production | Not specified | Downregulation of MAPKs and NF-κB activation | nih.govresearchgate.net |

| 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) | Inhibition of pro-inflammatory mediators | Not specified | Inhibition of ERK, p38, and NF-κB pathways | nih.gov |

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is another area of active investigation, with a particular focus on cholinesterases.

Derivatives of benzamide have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Research on 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives has identified compounds with significant inhibitory activity against both cholinesterases. nih.gov Two compounds, 4a and 4d, showed IC50 values comparable to the well-known cholinesterase inhibitor tacrine. nih.gov Notably, compound 4d exhibited the highest selectivity towards the inhibition of acetylcholinesterase. nih.gov

In a separate study, a series of carbacylamidophosphates were synthesized and tested for their inhibitory effects on human erythrocyte acetylcholinesterase (hAChE) and bovine serum butyrylcholinesterase (BuChE). nih.gov A compound with a p-Bromo-C6H4 group (compound 2a) was identified as a potent and sensitive inhibitor of AChE, with its inhibition of hAChE being approximately 10-fold greater than that of BuChE. nih.gov Another related compound (2b) was found to be a potent inhibitor of BuChE. nih.gov

Table 5: Cholinesterase Inhibition by Benzamide and Related Derivatives

| Compound/Derivative | Enzyme | IC50 | Selectivity | Reference |

|---|---|---|---|---|

| Compound 4a (4-fluorobenzamide derivative) | AChE & BuChE | Similar to tacrine | Not specified | nih.gov |

| Compound 4d (4-fluorobenzamide derivative) | AChE & BuChE | Similar to tacrine | Highest for AChE | nih.gov |

| Compound 2a (p-Bromo-C6H4 carbacylamidophosphate) | hAChE | Potent inhibitor | ~10-fold greater for hAChE over BuChE | nih.gov |

| Compound 2b (p-Bromo-C6H4 carbacylamidophosphate) | BuChE | Potent inhibitor | Not specified | nih.gov |

Monoamine Oxidase (MAO) Inhibition Kinetics

Direct studies detailing the monoamine oxidase (MAO) inhibition kinetics specifically for this compound derivatives are not extensively available in the reviewed literature. However, research on structurally related aromatic amide derivatives provides some insights into their potential as MAO inhibitors. A study on small aromatic amide derivatives, which share the anilide motif, identified potent inhibitors of both MAO-A and MAO-B. nih.gov For instance, N-(2,4-dinitrophenyl)benzamide was found to have a preference for MAO-A with an IC50 value of 126 nM, while N-(2,4-dinitrophenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide was a reversible and competitive inhibitor of MAO-B with an IC50 of 56 nM and a Ki of 6.3 nM. nih.gov These findings suggest that the anilide scaffold present in this compound could serve as a promising template for the design of MAO inhibitors. The nature and position of substituents on the aromatic rings play a crucial role in determining the potency and selectivity for MAO-A or MAO-B. Further research is necessary to specifically elucidate the MAO inhibition kinetics of this compound and its derivatives.

Investigation of Other Enzyme Targets

Derivatives of this compound, belonging to the broader class of salicylanilides, have been investigated for their inhibitory effects on various other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Salicylanilides, which are N-phenyl derivatives of 2-hydroxybenzamide, have been identified as inhibitors of both AChE and BChE. A series of salicylanilide N-alkylcarbamates demonstrated significant AChE inhibitory activity, with some compounds showing higher potency than the standard drug rivastigmine. mdpi.comnih.gov The IC50 values for AChE inhibition by these carbamates were found to be in the micromolar range. nih.gov For instance, certain N-monosubstituted carbamates of salicylanilides exhibited IC50 values for AChE ranging from 5 to 235 µM. nih.gov Similarly, these compounds showed moderate inhibition of BChE. nih.gov Another study on benzohydrazide (B10538) derivatives, which also contain a benzamide core, reported dual inhibition of both AChE and BChE with IC50 values in the micromolar range. mdpi.com Specifically, some tridecyl derivatives of 4-substituted benzohydrazides were highly active BChE inhibitors with IC50 values ranging from 22.31 to 88.68 µM. mdpi.com

Tyrosinase Inhibition:

Substituted benzamides have been explored as tyrosinase inhibitors. One study on N-(acryloyl)benzamide derivatives showed that some compounds exhibited stronger tyrosinase inhibition than kojic acid. nih.gov For example, at a concentration of 25 μM, compounds 1a and 1j from the study showed 59.70% and 76.77% tyrosinase inhibition, respectively. nih.gov Another research on 4-substituted benzaldehydes, which are precursors to benzamides, found that 4-bromobenzaldehyde (B125591) inhibited mushroom tyrosinase with an IC50 of 114 μM. nih.gov The inhibition was determined to be of a partial noncompetitive type. nih.gov These findings suggest that the 4-bromo substitution pattern could be favorable for tyrosinase inhibition.

α-Glucosidase Inhibition:

Derivatives of benzamides have also been evaluated for their potential to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism. While direct data on this compound is limited, studies on related structures are informative. For example, some amide derivatives of galbanic acid showed excellent anti-α-glucosidase activity with IC50 values ranging from 0.3 to 416.0 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). nih.gov A kinetic study of the most potent compound from this series revealed a competitive mode of inhibition. nih.gov

Structure-Activity Relationship (SAR) Analysis of Substituted Benzamides

The biological activity of substituted benzamides is significantly influenced by the nature and position of substituents on both the benzoic acid and the aniline (B41778) rings.

For cholinesterase inhibition , studies on salicylanilide N-alkylcarbamates revealed that disubstitution with chlorine on the aniline ring and an optimal alkyl chain length (hexyl to undecyl) on the carbamate (B1207046) moiety resulted in the most potent AChE inhibitors. nih.gov Monochlorination at the C'(4) position of the aniline ring led to slightly more effective AChE inhibition than substitution at the C'(3) position. nih.gov Generally, higher lipophilicity was associated with increased inhibitory activity. nih.gov In a series of benzohydrazide derivatives, the presence of a tridecyl chain was beneficial for BChE inhibition, with substituents on the benzoyl moiety like 4-nitro, 4-bromo, and 4-chloro enhancing the activity. mdpi.com

In the context of tyrosinase inhibition , research on N-(acryloyl)benzamide derivatives indicated that substitutions on the benzaldehyde-derived part of the molecule are crucial for activity. nih.gov For 4-substituted benzaldehydes, the presence of electron-withdrawing groups at the 4-position, such as a bromo group, was shown to be effective for tyrosinase inhibition. nih.gov The steric factor at this position also appears to play a role in determining the type of inhibition (partial or full). nih.gov

Regarding α-glucosidase inhibition , SAR studies on benzimidazole-thioquinoline derivatives, which contain a benzamide-like substructure, showed that the introduction of a 4-bromobenzyl group resulted in a significant increase in potency compared to the unsubstituted benzyl (B1604629) derivative. nih.gov The presence of halogen groups, particularly at the meta or para position of the benzyl ring, generally improved the inhibitory activity. nih.gov

Mechanistic Elucidation and Molecular Interaction Studies

Binding Affinity Investigations with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology, dictating their therapeutic efficacy and potential side effects. While direct experimental data on the binding affinity of 4-Bromo-2-hydroxybenzamide remains limited, computational and analogue-based studies provide valuable insights into its potential interactions.

Protein Binding Studies and Interaction Dynamics

Currently, specific experimental studies detailing the protein binding and interaction dynamics of this compound are not extensively available in the public domain. However, molecular docking studies on structurally related compounds offer predictive insights into its potential binding modes. For instance, Schiff base derivatives of similar bromo-hydroxy-benzylidene compounds have been investigated for their interactions with microbial proteins. nih.gov These computational models suggest that the bromo and hydroxyl substitutions on the phenyl ring play a crucial role in forming hydrogen bonds and other non-covalent interactions within the binding pockets of proteins.

Further research, including experimental techniques like fluorescence quenching, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR), is necessary to definitively characterize the protein binding profile of this compound and identify its specific protein targets.

Receptor Binding Assays and Ligand Specificity

The structural characteristics of this compound, particularly the presence of the hydroxyl and amide groups, suggest potential interactions with various receptor types. For example, studies on other N-substituted benzamides have explored their interactions with receptors like the B cell receptor. nih.gov Future research employing competitive binding assays with a panel of known receptors will be instrumental in elucidating the ligand specificity of this compound and identifying its primary molecular targets.

Cellular Pathway Modulation and Signal Transduction Impacts

The biological activity of a compound is intrinsically linked to its ability to modulate cellular pathways and influence signal transduction cascades. Research on this compound and its analogues has begun to shed light on their impact on critical cellular processes, particularly in the context of cancer.

Studies on N-substituted benzamides have demonstrated their capacity to induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov This process is a key mechanism for programmed cell death and is often dysregulated in cancer cells. Furthermore, investigations into a structurally related synthetic chalcone, 6'-benzyloxy-4-bromo-2'-hydroxychalcone, have revealed its ability to induce apoptosis in human leukemia cells through the activation of the extrinsic pathway, involving caspase-8, and the generation of reactive oxygen species (ROS). nih.gov

Another significant signaling pathway that may be influenced by bromo-hydroxy compounds is the JAK/STAT pathway. A synthetic α-bromo-chalcone has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in various cancers and plays a crucial role in cell proliferation and survival. nih.govplos.org The inhibition of this pathway by related compounds suggests a potential mechanism of action for this compound.

The table below summarizes the observed effects of compounds structurally related to this compound on key cellular signaling pathways.

| Compound Class | Affected Pathway | Observed Effect | Reference |

| N-substituted benzamides | Intrinsic Apoptosis Pathway | Induction of cytochrome c release, activation of caspase-9 | nih.gov |

| 6'-benzyloxy-4-bromo-2'-hydroxychalcone | Extrinsic Apoptosis Pathway, ROS Generation | Activation of caspase-8, increased reactive oxygen species | nih.gov |

| Synthetic α-bromo-chalcone | JAK/STAT Pathway | Inhibition of JAK2 and STAT5 phosphorylation | nih.govplos.org |

In Vitro and In Vivo Pharmacological Models for Activity Assessment

The therapeutic potential of this compound has been primarily evaluated through its antitumor activity in both laboratory and living organism models.

In vitro studies have shown that this compound possesses antitumor activity. biosynth.com It has been observed to inhibit the growth of various cancer cell lines, including human breast cancer, colon cancer, and leukemia cells. biosynth.com The primary mechanism of this inhibition is attributed to the induction of apoptosis and the arrest of the cell cycle at the G1 phase. biosynth.com This cell cycle arrest prevents the cancer cells from progressing to the DNA synthesis (S) phase, thereby halting their proliferation.

The cytotoxic effects of related N-substituted benzamides have been demonstrated in human promyelocytic cancer cell lines, such as HL60, where they induce apoptosis. nih.gov The table below presents data on the in vitro activity of a related N-substituted benzamide (B126), declopramide, on a cancer cell line.

| Cell Line | Compound | Concentration | Effect | Reference |

| HL60 (human promyelocytic leukemia) | Declopramide | > 250 µM | Induction of apoptosis, G2/M cell cycle block | nih.gov |

In vivo studies have further substantiated the antitumor potential of this compound. biosynth.com Animal models have demonstrated its ability to inhibit tumor growth. biosynth.com Importantly, these studies have also suggested a degree of selective toxicity towards tumor cells, with no significant toxicity observed in the animal models themselves. biosynth.com This selectivity is a critical attribute for any potential anticancer agent.

The metabolic fate of related compounds has also been investigated using in vitro models. For instance, the phase I metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) was studied using hepatocytes from various species, including humans. nih.gov Such studies are crucial for understanding the biotransformation and potential drug-drug interactions of this compound.

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental in confirming the structure of 4-Bromo-2-hydroxybenzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (H NMR, C NMR)

Proton (H) and Carbon-13 (C) NMR spectroscopy are powerful tools for detailing the chemical environment of each atom within a molecule.

In the H NMR spectrum of similar benzamide (B126) structures, aromatic protons typically appear as doublets due to ortho-coupling, with a coupling constant (J value) in the range of 7-9 Hz. bnmv.ac.in For substituted benzamides, the chemical shifts of these protons are influenced by the electronic effects of the substituents. bnmv.ac.in For instance, in 2,4-dihydroxybenzamide, the hydroxyl proton at the C-2 position is observed at a significant downfield shift of 13.28 ppm, indicating strong intramolecular hydrogen bonding. farmaceut.org The amide protons (NH) often present as two separate signals due to restricted rotation around the C-N bond. farmaceut.org

The C NMR data provides further structural confirmation by identifying the chemical shifts of each carbon atom. In substituted benzamides, the carbon signals and their shifts correspond to the expected structure, although the presence of multiple substituents can cause deviations from simple additivity rules. farmaceut.org

Interactive Table: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H NMR | Ar-H (ortho to -OH) | ~6.9-7.1 | d | ~2 |

| Ar-H (ortho to -Br) | ~7.3-7.5 | dd | ~8.5, ~2 | |

| Ar-H (ortho to -CONH₂) | ~7.6-7.8 | d | ~8.5 | |

| -OH | >10 | s (broad) | - | |

| -NH₂ | ~7.5-8.5 | s (broad) | - | |

| ¹³C NMR | C=O | ~170 | s | - |

| C-OH | ~160 | s | - | |

| C-Br | ~115 | s | - | |

| C-H (ortho to -OH) | ~120 | d | - | |

| C-H (ortho to -Br) | ~130 | d | - | |

| C-H (ortho to -CONH₂) | ~135 | d | - | |

| C-CONH₂ | ~118 | s | - |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum of a related compound, 2,4-dihydroxybenzamide, shows characteristic absorption bands. farmaceut.org These include very strong and strong bands corresponding to O-H and N-H stretching vibrations in the range of 3437-3216 cm⁻¹, a very strong C=O stretching vibration at 1671 cm⁻¹, and various other bands related to C-C stretching and bending vibrations within the aromatic ring. farmaceut.org The C-Br stretching vibrations in aromatic bromo compounds are typically observed in the 650-395 cm⁻¹ region. researchgate.net

Interactive Table: Key FTIR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3400-3200 | Broad, Strong |

| N-H (amide) | Stretching | 3350-3180 | Medium, two bands |

| C=O (amide I) | Stretching | 1680-1630 | Strong |

| N-H (amide II) | Bending | 1640-1550 | Medium |

| C=C (aromatic) | Stretching | 1600-1450 | Medium to Strong |

| C-Br | Stretching | 650-550 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Associated Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectra of aromatic compounds are influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, a study on a magnetic molecule, tripyridinium bis[tetrabromidoferrate(III)] bromide, in acetonitrile (B52724) solution revealed four distinct peaks in the UV region and three in the visible region. sharif.edu The specific wavelengths of maximum absorption (λmax) for this compound would be characteristic of its conjugated system, influenced by the hydroxyl, bromo, and benzamide groups.

Interactive Table: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Transition Type | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| Ethanol (B145695)/Methanol | ~210-220 | π → π | High |

| ~280-300 | n → π | Low to Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns. The molecular weight of this compound is 216.03 g/mol . nih.gov Due to the presence of bromine, the mass spectrum is expected to show a characteristic M+2 peak with nearly equal intensity to the molecular ion peak (M), reflecting the natural isotopic abundance of Br and Br. libretexts.org Common fragmentation pathways for aromatic amides include the loss of the amide group (-CONH) and cleavage of the aromatic ring. libretexts.org

Interactive Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 215/217 | [M]⁺ | Molecular ion peak (showing Br isotope pattern) |

| 198/200 | [M - NH₃]⁺ | Loss of ammonia |

| 171/173 | [M - CONH₂]⁺ | Loss of amide radical |

| 157 | [M - Br]⁺ | Loss of bromine radical |

| 120 | [C₇H₄O₂]⁺ | Further fragmentation |

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound.

Interactive Table: Crystallographic Data for a Related Compound (4-bromo-N-(2-hydroxyphenyl)benzamide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govnih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 23.4258 (10) | nih.gov |

| b (Å) | 5.6473 (1) | nih.gov |

| c (Å) | 9.2464 (3) | nih.gov |

| β (°) | 93.008 (1) | nih.gov |

| Volume (ų) | 1221.54 (7) | nih.gov |

| Z | 4 | nih.gov |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The architecture of this compound in the solid state is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. These interactions dictate the packing of molecules, leading to the formation of complex supramolecular assemblies. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds like 4-bromo-N-(2-hydroxyphenyl)benzamide and 2-hydroxybenzamide (salicylamide) offers significant insights into the expected bonding patterns. nih.govnih.gov

In related benzamide structures, molecules are typically linked by O—H⋯O and N—H⋯O hydrogen bonds. nih.gov For instance, in the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, these hydrogen bonds form chains that extend along a crystallographic axis. nih.gov The hydroxyl group (O-H) acts as a hydrogen-bond donor to the carbonyl oxygen of an adjacent molecule, while the amide group (N-H) also donates its proton to a carbonyl oxygen. nih.gov These primary interactions are often supported by weaker C—H⋯O hydrogen bonds, which help to link the chains into more extensive two-dimensional sheets. nih.gov

The interplay of these hydrogen bonds often results in the formation of specific ring motifs. In the case of 4-bromo-N-(2-hydroxyphenyl)benzamide, R³₂(9) and R³₃(17) ring motifs are observed. nih.gov Similarly, in crystals of 2-hydroxybenzamide, dimers connected by two N–H⋯O hydrogen bonds are common, forming R²₂(8) motifs. nih.gov It is highly probable that this compound would exhibit similar patterns, forming dimers or chains through N—H···O and O—H···O hydrogen bonds, creating a stable, extended network.

Table 1: Potential Hydrogen Bonding Interactions in this compound based on Analogous Structures

| Donor-H···Acceptor | Type | Typical Motif Formed | Reference |

| O—H···O=C | Intramolecular | S(6) ring | nih.govresearchgate.net |

| N—H···O=C | Intermolecular | R²₂(8) dimer, Chains | nih.govnih.gov |

| O—H···O=C | Intermolecular | Chains | nih.gov |

| C—H···O | Intermolecular | Links chains into sheets | nih.gov |

Conformational Analysis and Molecular Geometry Determination

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. Crystallographic data from analogous compounds provide a robust model for its likely conformation.

A key feature of related structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide, is the planarity of the central amide moiety [C-N-C(=O)-C]. nih.gov However, the benzene rings attached to this amide group are typically not coplanar. In 4-bromo-N-(2-hydroxyphenyl)benzamide, the bromo-substituted ring has a dihedral angle of 25.42 (19)° with the amide plane, while the hydroxy-substituted ring is significantly more twisted, with a dihedral angle of 73.97 (12)°. nih.gov The two aromatic rings themselves are inclined to one another by 80.7 (2)°. nih.gov

For this compound itself, the molecule would be simpler, lacking the second phenyl ring. The conformation would be dominated by the interaction between the carboxamide group and the phenolic hydroxyl group on the same ring. As noted previously, a strong intramolecular O—H⋯O hydrogen bond is expected, which would enforce a high degree of planarity across the molecule. nih.govresearchgate.net For example, in the closely related 4-bromo-2-hydroxybenzoic acid, the dihedral angle between the aromatic ring and the carboxylic acid group is only 4.8 (4)°. researchgate.net This suggests that the carboxamide group in this compound would also be nearly coplanar with the benzene ring to maximize the stability afforded by the intramolecular hydrogen bond.

Table 2: Selected Bond Lengths and Angles from a Related Structure (4-bromo-N-(2-hydroxyphenyl)benzamide)

| Parameter | Value | Reference |

| Dihedral Angles | ||

| Amide Plane to Bromo-substituted Ring | 25.42 (19)° | nih.gov |

| Amide Plane to Hydroxy-substituted Ring | 73.97 (12)° | nih.gov |

| Between Aromatic Rings | 80.7 (2)° | nih.gov |

| Planarity | ||

| RMS deviation of Amide Fragment | 0.004 Å | nih.gov |

Other Advanced Characterization Techniques (e.g., Thermal Analysis, Dielectric Properties in related systems)

Beyond crystallographic analysis, other techniques can elucidate the physicochemical properties of this compound.

Thermal Analysis: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and phase behavior of a compound. While specific DSC or TGA data for this compound were not found in the search results, a melting point for a related crystalline product, 4-bromo-N-(2-hydroxyphenyl)benzamide, was reported as 454 K (181 °C). nih.gov This provides an estimate of the thermal energy required to overcome the crystal lattice forces, which are dominated by the hydrogen bonding network discussed previously. The melting point is an indicator of the purity and the stability of the crystalline solid.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For 4-Bromo-2-hydroxybenzamide, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov The process involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p), to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.govresearchgate.net This optimized structure serves as the foundation for further computational analyses, including the examination of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's chemical stability and reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution across a molecule. nih.gov It uses a color-coded surface to visualize the electrostatic potential, identifying regions that are electron-rich or electron-poor. dergipark.org.tr

Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions are expected to be concentrated around the highly electronegative oxygen atoms of the hydroxyl and amide groups, as well as the bromine atom. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions : This color signifies areas of positive electrostatic potential, or electron-poor regions, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the amide (-NH2) group. mdpi.comresearchgate.net

Green Regions : This color represents areas of neutral or zero potential. nih.gov

The MEP map provides a visual guide to the molecule's reactive behavior and intermolecular interactions. For similar molecules like 4-hydroxybenzaldehyde, the MEP potential values range from approximately -7.6 x 10⁻² to +7.6 x 10⁻² atomic units (a.u.). mdpi.comresearchgate.net

| Color | Potential | Interpretation | Likely Location on this compound |

| Red | Most Negative | Electron-rich, Nucleophilic Center | Oxygen atoms (C=O, -OH) |

| Yellow | Negative | High Electron Density | Vicinity of Oxygen and Bromine atoms |

| Green | Neutral | Zero Potential | Carbon backbone of the benzene (B151609) ring |

| Blue | Positive | Electron-poor, Electrophilic Center | Hydrogen atoms (-OH, -NH2) |

Beyond the visual MEP analysis, DFT allows for a quantitative prediction of reactivity through the calculation of local reactivity descriptors. mdpi.com Methods such as Fukui functions and Parr functions are used to identify the most probable sites for electrophilic and nucleophilic attacks with atomic-level precision. mdpi.com

By analyzing the condensed Fukui functions, researchers can determine which atoms in this compound have the highest tendency to accept electrons (electrophilic attack) or donate electrons (nucleophilic attack). This analysis helps in predicting how the molecule will interact in a chemical reaction, corroborating the qualitative insights from the MEP map and providing a more detailed understanding of its chemical behavior. mdpi.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. researchgate.netdergipark.org.tr This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanisms of action at a molecular level.

The process involves:

Preparation : The 3D structures of both the ligand (this compound) and the target protein receptor are prepared and optimized. nih.gov

Simulation : A docking algorithm systematically samples various conformations of the ligand within the binding site of the protein, calculating the binding affinity for each pose. dergipark.org.tr

Analysis : The results are analyzed to identify the most stable binding mode, characterized by the lowest binding energy. This analysis also reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov

For related compounds, docking studies have been performed against various targets, including the main protease of SARS-CoV-2, fungal proteins, and cancer-related enzymes like topoisomerase. researchgate.netnih.gov Such studies for this compound would help identify its potential biological targets and explain the structural basis for its observed antitumor activity. biosynth.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors) wikipedia.org

To develop a QSAR model for benzamide (B126) derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values against a cancer cell line) is required. nih.gov For each compound, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed activity. researchgate.netresearchgate.net

Once validated, this model can be used to predict the biological activity of new or untested compounds like this compound based solely on its calculated descriptors. This predictive capability allows for the prioritization of compounds for synthesis and testing, saving significant time and resources in the drug development pipeline. wikipedia.orgnih.gov

Predictive Pharmacological Activity Assessment through In Silico Methods

In silico methods provide a preliminary assessment of the potential pharmacological activities of a compound. For this compound, computational tools can predict its likely biological effects based on its structural similarity to known active compounds and its interactions with biological targets.

Research has identified this compound as a molecule with low nanomolar in vivo antitumor activity. biosynth.com It is suggested to function by inhibiting the cell cycle at the G1 phase, leading to apoptosis (programmed cell death). biosynth.com In silico assessments, such as molecular docking against cell cycle-related proteins (e.g., cyclin-dependent kinases) and QSAR models for anticancer agents, support and help rationalize these experimental findings. Furthermore, related benzamide and salicylaldehyde (B1680747) derivatives have been investigated computationally for a range of activities, including antimicrobial and anti-inflammatory effects, suggesting that this compound could be explored for other therapeutic applications. scispace.comorientjchem.orgmdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a drug through the body is described by its ADME properties: Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the drug discovery process is critical to avoid late-stage failures. Various online tools and software packages (e.g., SwissADME, pkCSM) are used to generate these predictions for compounds like this compound. nih.govresearchgate.net

Key predicted ADME properties include:

Absorption : Predictions for related bromo-compounds suggest high human intestinal absorption (HIA). dergipark.org.trnih.gov Properties like lipophilicity (LogP) and adherence to Lipinski's Rule of Five are also assessed to predict oral bioavailability.

Distribution : The model predicts whether the compound can cross the blood-brain barrier (BBB) and its extent of binding to plasma proteins. nih.gov

Metabolism : Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions.

Excretion : The model can provide an estimate of total clearance and whether the primary route of excretion is renal. nih.gov

| Property | Predicted Value/Characteristic | Significance |

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut nih.gov |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No/Yes | Predicts ability to act on the central nervous system nih.gov |

| P-glycoprotein (P-gp) Substrate | No/Yes | Predicts susceptibility to efflux pumps dergipark.org.tr |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme |

| CYP2C9 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Value (e.g., 0.5) | Estimate of elimination rate from the body |

| Water Solubility (log mol/L) | Value (e.g., -3.0) | Affects absorption and formulation dergipark.org.tr |

These in silico predictions provide a comprehensive profile of the likely pharmacokinetic behavior of this compound, guiding its development as a potential drug candidate.

Emerging Research Directions and Potential Applications of 4 Bromo 2 Hydroxybenzamide

Development as Lead Compounds in Pharmaceutical Sciences

4-Bromo-2-hydroxybenzamide and its derivatives are gaining considerable attention in the pharmaceutical sciences as promising lead compounds for drug discovery. A lead compound is a chemical that has pharmacological or biological activity and serves as a starting point for developing new drugs. The structural features of this compound make it an attractive scaffold for modification to enhance its therapeutic properties.

Research has shown that this compound itself possesses in vivo antitumor activity. sigmaaldrich.com It has been observed to inhibit tumor growth and induce apoptosis, or programmed cell death, by halting the cell cycle in the G1 phase. sigmaaldrich.com This has made it a candidate for the development of new cancer therapies, with studies indicating its potential to selectively target human breast cancer, colon cancer, and leukemia cells. sigmaaldrich.com

Furthermore, derivatives of this compound, which are structurally similar compounds, have been synthesized and evaluated for a range of therapeutic effects. These salicylamide (B354443) derivatives are being investigated for their potential as anticancer agents, antihistamines, and for the treatment of conditions like schizophrenia, depression, tuberculosis, and cardiovascular diseases. For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown promising anti-inflammatory and antimicrobial activities. nih.gov The core structure of this compound provides a versatile platform for medicinal chemists to design and synthesize new molecules with improved efficacy and safety profiles.

Role in Agricultural Chemistry and Crop Protection

In the realm of agricultural chemistry, this compound and its derivatives have demonstrated potential as agents for crop protection. The antifungal properties of these compounds are of particular interest in combating plant pathogens that can devastate crops and lead to significant economic losses.

Studies have revealed that novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives exhibit antifungal activity against various phytopathogenic fungi. For example, these compounds have been tested against Fusarium oxysporum and Sclerotinia sclerotiorum, two common and destructive plant pathogens. nih.gov The research indicated that while the parent anilide showed activity, further modifications to create hydrazide and hydrazone derivatives could enhance the antifungal effects. nih.gov

The development of new fungicides is crucial to overcome the challenge of resistance to existing treatments. The exploration of this compound and its analogues offers a promising avenue for the discovery of new modes of action to protect a wide range of crops, including fruits, vegetables, and cereals. chemicalbook.com The related compound, 4-Bromo-2-hydroxybenzaldehyde (B134324), is also noted as an important intermediate in the synthesis of agrochemicals. medchemexpress.commedchemexpress.com

Utilization as Research Probes and in Biochemical Assays

The unique chemical properties of this compound and its derivatives make them valuable tools for biochemical research. These compounds can be used as research probes to investigate biological processes and to develop new assays for scientific study.

A research probe is a molecule that can be used to identify and study the function of proteins and other biomolecules. The related compound, 4-Bromo-2-hydroxybenzaldehyde, is described as a biochemical reagent that can be used as a biological material or organic compound for life science-related research. medchemexpress.commedchemexpress.com This suggests that the benzamide (B126) counterpart could also serve a similar purpose.

Derivatives of this compound can be designed to interact with specific enzymes or receptors, allowing researchers to study their roles in cellular pathways. For example, by modifying the core structure, scientists can create fluorescently tagged or radiolabeled versions of the compound to visualize its distribution and binding within cells and tissues. This can provide valuable insights into disease mechanisms and aid in the identification of new drug targets.

Future Methodological Advancements in Synthesis and Characterization

The advancement of synthetic methodologies is crucial for the continued exploration and application of this compound and its derivatives. Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly ways to produce these compounds.

Current synthetic routes to this compound often involve the bromination of a 2-hydroxybenzamide precursor. However, the synthesis of its derivatives, such as 5-bromo-2-hydroxy-benzamide derivatives, has been achieved by starting with 5-bromo-2-hydroxybenzamide and reacting it with α-halogenated acid esters to form esters, which are then converted to hydrazides and subsequently to hydrazones. researchgate.net The characterization of these new compounds is typically performed using modern analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm their structures. researchgate.net

Future advancements may focus on the development of novel catalytic systems to improve the efficiency and selectivity of the synthesis. For instance, the use of greener solvents and reagents will be a key consideration. Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can streamline the production process and reduce waste. As an example of related advancements, solvent-controlled regiodivergent Friedel–Crafts reactions have been developed for the synthesis of related naphthol derivatives, showcasing the potential for innovative synthetic strategies. acs.org

Broadening Therapeutic Applications Based on Structural Analogies

The therapeutic potential of this compound is significantly expanded when considering its structural analogues. The salicylamide and benzamide scaffolds are present in a wide range of biologically active molecules, and by studying these related compounds, researchers can gain insights into new potential applications for this compound derivatives.

For example, various salicylamide derivatives have been investigated for their analgesic (pain-relieving) and anti-inflammatory properties. By understanding the structure-activity relationships of these compounds, scientists can design new this compound-based molecules with enhanced activity and reduced side effects.

Furthermore, research into other brominated benzamide derivatives has revealed a diverse range of biological activities. For instance, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com The presence of the bromine atom in these molecules appears to contribute to their biological effects. By exploring these structural analogies, the therapeutic applications of this compound can be broadened to include a wider array of diseases, from infectious diseases to inflammatory disorders.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-hydroxybenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via amidation of 4-Bromo-2-hydroxybenzoic acid (CAS 1666-28-0) using carbodiimide coupling agents (e.g., EDCl or DCC) with ammonium chloride or amines. Reaction efficiency is improved by optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C). Monitoring by TLC or HPLC ensures completion. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d) identify hydroxyl ( 10–12 ppm) and amide protons ( 8–9 ppm).

- IR : Confirm amide C=O stretch (~1650 cm) and O-H stretch (~3200 cm).

- X-ray crystallography : Use SHELX-2014/7 (for structure refinement) and WinGX (for data processing) to resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) using the B3LYP/6-31G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict electrophilic/nucleophilic sites. Software like Gaussian 16 or ORCA models substituent effects (e.g., bromine’s electron-withdrawing impact on the aromatic ring) .

Q. What strategies resolve contradictions in reported spectroscopic data for brominated benzamide derivatives?

- Methodological Answer : Cross-validate using multiple techniques:

- Compare experimental C NMR shifts with computed values (DFT).

- Analyze hydrogen-bonding patterns via XRD (e.g., SHELXL refinement) to confirm tautomeric forms.

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How can this compound be utilized in studying enzyme inhibition or protein interactions?

- Methodological Answer :

- Biochemical assays : Measure inhibition constants () via fluorescence quenching or SPR (surface plasmon resonance).

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with target enzymes (e.g., kinases or hydrolases).

- Structural analogs : Compare with 2-(4-bromobenzoyl)benzoic acid (proteomics applications) to infer bioactivity .

Q. What are the challenges in optimizing catalytic methods for functionalizing this compound?

- Methodological Answer :

- Buchwald-Hartwig coupling : Palladium catalysts (e.g., Pd(OAc)) introduce aryl groups at the bromine site. Monitor regioselectivity using F NMR if fluorinated reagents are employed .

- Photocatalysis : Ru(bpy)-mediated C-H activation under blue LED light enables late-stage modifications. Control radical intermediates with TEMPO quenching .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- Storage : In airtight containers at 2–8°C, away from light.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Standardized protocols : Document molar ratios, solvent purity, and reaction times.

- Reference materials : Cross-check melting points (e.g., 168°C for 4-Bromobenzohydrazide) and spectral data with commercial databases (e.g., PubChem).

- Collaborative trials : Share crystallographic data (CCDC deposition) for independent validation .

Application in Materials Science

Q. What role does this compound play in designing coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand synthesis : React with transition metals (e.g., Cu(II) or Zn(II)) in DMF/MeOH to form MOFs.

- Characterization : PXRD and BET analysis determine porosity. TGA assesses thermal stability (decomposition >250°C).

- Applications : Study gas adsorption (CO/N) or catalytic activity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.